1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI) 1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI)
Brand Name: Vulcanchem
CAS No.: 183289-07-8
VCID: VC0068012
InChI: InChI=1S/C9H18O4/c1-9(2,3)13-12-7-5-4-6(10)8(7)11/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8+/m0/s1
SMILES: CC(C)(C)OOC1CCC(C1O)O
Molecular Formula: C9H18O4
Molecular Weight: 190.239

1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI)

CAS No.: 183289-07-8

Main Products

VCID: VC0068012

Molecular Formula: C9H18O4

Molecular Weight: 190.239

1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI) - 183289-07-8

CAS No. 183289-07-8
Product Name 1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI)
Molecular Formula C9H18O4
Molecular Weight 190.239
IUPAC Name (1S,2R,3R)-3-tert-butylperoxycyclopentane-1,2-diol
Standard InChI InChI=1S/C9H18O4/c1-9(2,3)13-12-7-5-4-6(10)8(7)11/h6-8,10-11H,4-5H2,1-3H3/t6-,7+,8+/m0/s1
Standard InChIKey GDDWTDWTAIZJQR-XLPZGREQSA-N
SMILES CC(C)(C)OOC1CCC(C1O)O
Synonyms 1,2-Cyclopentanediol,3-[(1,1-dimethylethyl)dioxy]-,(1-alpha-,2-bta-,3-alpha-)-(9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator